Deoxy Blebbistatin

Descripción general

Descripción

Deoxy Blebbistatin is a derivative of Blebbistatin, a well-known myosin II inhibitor. Blebbistatin is widely used in research to inhibit heart muscle myosin, non-muscle myosin II, and skeletal muscle myosin . This compound retains the core inhibitory properties of Blebbistatin but with modifications that enhance its stability and reduce cytotoxicity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Blebbistatin involves the chemical modification of the tricyclic core of Blebbistatin. The process typically includes:

Starting Material: Blebbistatin.

Chemical Modification: Introduction of deoxy groups to the Blebbistatin structure.

Reaction Conditions: The reactions are carried out under controlled temperature and pH conditions to ensure the stability of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large-scale chemical reactions using industrial reactors.

Purification: Techniques such as crystallization and chromatography are used to purify the compound.

Quality Control: Rigorous testing to ensure the purity and efficacy of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Deoxy Blebbistatin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on the compound.

Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its properties for specific applications.

Aplicaciones Científicas De Investigación

Research Applications

Deoxy blebbistatin has been utilized in a variety of research contexts:

- Cardiac Research : It is particularly useful in cardiac studies to reduce motion artifacts during optical mapping. By inhibiting myosin II, researchers can obtain clearer images of cardiac electrical activity without interference from muscle contractions .

- Cell Motility Studies : The compound is employed to investigate cell migration and invasion processes. Inhibiting myosin II allows researchers to dissect the mechanics of cell movement, which is critical for understanding cancer metastasis and wound healing .

- Neuroscience : this compound promotes neurite outgrowth in neuronal cells, making it a valuable tool for studying neuronal development and regeneration .

- Intracellular Dynamics : Recent studies have shown that this compound influences intracellular calcium dynamics by altering the mechanical work performed by myosin II. This has implications for understanding calcium signaling in various cell types, including T cells and other immune cells .

Advantages Over Blebbistatin

The development of this compound addresses several limitations associated with the original compound:

- Improved Solubility : this compound exhibits enhanced solubility compared to blebbistatin, facilitating its use in aqueous environments essential for biological experiments .

- Reduced Cytotoxicity : The derivative has been shown to have lower cytotoxic effects, making it safer for use in live-cell imaging and long-term experiments .

- Photostability : Unlike blebbistatin, which can degrade under light exposure, this compound maintains stability during fluorescence imaging, allowing for more reliable data collection .

Case Studies

Mecanismo De Acción

Deoxy Blebbistatin inhibits myosin ATPase activity, thereby affecting acto-myosin based motility. It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin-detached conformation . This inhibition relaxes the acto-myosin myofilaments, leading to various biological effects such as inhibition of cell contraction and cytokinesis.

Comparación Con Compuestos Similares

Blebbistatin: The parent compound, known for its myosin II inhibitory properties.

Para-nitroblebbistatin: A photostable derivative of Blebbistatin.

Para-aminoblebbistatin: Another derivative with reduced cytotoxicity and enhanced stability.

Uniqueness of Deoxy Blebbistatin: this compound stands out due to its enhanced stability and reduced cytotoxicity compared to Blebbistatin. These properties make it a more suitable candidate for long-term studies and potential therapeutic applications.

Actividad Biológica

Deoxy Blebbistatin is a potent derivative of Blebbistatin, primarily recognized for its role as a selective inhibitor of myosin II ATPase activity. This compound has garnered significant attention in the field of cellular biology due to its diverse biological effects and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, cellular effects, and implications in various research contexts.

Overview

This compound (CAS Number: 856925-72-9) is utilized extensively in research to explore myosin II functions, particularly in cell motility, cytokinesis, and neurite outgrowth. Its ability to inhibit myosin II makes it a valuable tool for studying processes that depend on actomyosin dynamics.

Target and Mode of Action

this compound binds to myosin II, inhibiting its ATPase activity. This interaction occurs between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin-detached conformation. The inhibition leads to relaxation of acto-myosin filaments, resulting in decreased contractility in muscle cells and altered cellular motility .

Biochemical Pathways

The inhibition of myosin II ATPase activity by this compound results in:

- Reduction of actin stress fibers : This decreases the structural integrity associated with cell adhesion.

- Alteration of focal adhesions : Changes in adherens junctions impact cellular signaling and communication pathways .

Cellular Effects

This compound's influence on cellular behavior has been documented through various studies:

- Cell Morphology : Treatment with this compound induces dose-dependent changes in cell shape and structure. Cells exhibit reduced stress fiber formation and altered adhesion properties .

- Cytokinesis Inhibition : The compound disrupts cytokinesis, leading to multinucleated cells under certain conditions .

- Neurite Outgrowth Promotion : In neuronal cells, this compound has been shown to enhance neurite outgrowth, suggesting its potential role in neuroregeneration .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties due to chemical modifications that enhance its absorption, distribution, metabolism, and excretion (ADME) characteristics. These modifications allow for improved isoform specificity and reduced toxicity compared to its parent compound, Blebbistatin .

Case Studies and Research Findings

Several studies have explored the effects of this compound across different biological contexts:

- Impact on Calcium Dynamics : Research demonstrated that inhibiting myosin II with this compound altered intracellular calcium dynamics in T cells, leading to increased heterogeneity in calcium-rich features within cells. This suggests a critical role for myosin II in regulating calcium signaling pathways .

- Animal Model Studies : In models of detrusor overactivity induced by retinyl acetate, this compound was evaluated for its therapeutic potential. Results indicated significant changes in bladder function parameters, highlighting its relevance in treating muscle-related disorders.

Summary Table of Biological Effects

Propiedades

Número CAS |

856925-72-9 |

|---|---|

Fórmula molecular |

C18H16N2O |

Peso molecular |

276.3 g/mol |

Nombre IUPAC |

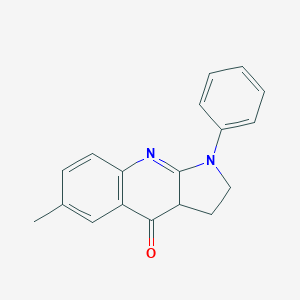

6-methyl-1-phenyl-3,9-dihydro-2H-pyrrolo[2,3-b]quinolin-4-one |

InChI |

InChI=1S/C18H16N2O/c1-12-7-8-16-15(11-12)17(21)14-9-10-20(18(14)19-16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21) |

Clave InChI |

RBHOGGBFJPVUJO-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C3C(C2=O)CCN3C4=CC=CC=C4 |

SMILES canónico |

CC1=CC2=C(C=C1)NC3=C(C2=O)CCN3C4=CC=CC=C4 |

Sinónimos |

1,2,3,9-Tetrahydro-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.